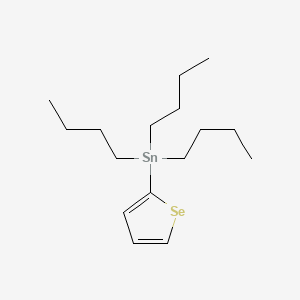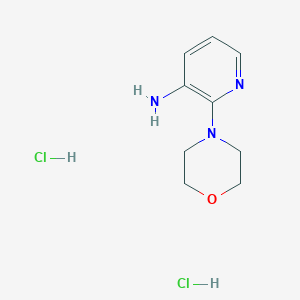![molecular formula C25H27NO B11927461 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenoxy group and a diphenylbutenyl moiety. It is often used in research due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with N-methylethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.
作用机制
The mechanism of action of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Tamoxifen: A well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Droloxifene: Another SERM with similar properties to tamoxifen but with different pharmacokinetic profiles.
Endoxifen: An active metabolite of tamoxifen with potent anti-estrogenic effects.
Uniqueness
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine is unique due to its specific structural features and its ability to modulate estrogen receptor activity. Unlike other similar compounds, it may offer distinct advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C25H27NO |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24+ |
InChI 键 |
NYDCDZSEEAUOHN-OCOZRVBESA-N |
手性 SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
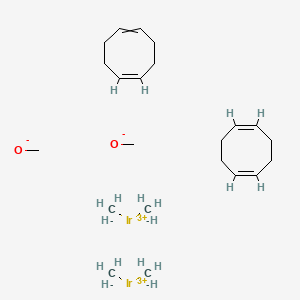
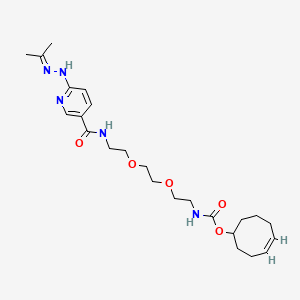
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
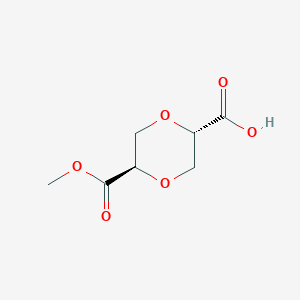
![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)
![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
